Cas no 312619-48-0 (2-Propenoic acid,3-[2,5-bis(trifluoromethyl)phenyl]-, (2E)-)

2-Propenoic acid,3-[2,5-bis(trifluoromethyl)phenyl]-, (2E)- structure
312619-48-0 structure
Product Name:2-Propenoic acid,3-[2,5-bis(trifluoromethyl)phenyl]-, (2E)-
Numero CAS:312619-48-0
MF:C11H6F6O2
MW:284.154564380646
MDL:MFCD00799486
CID:300790
PubChem ID:6057892
Update Time:2025-04-19

2-Propenoic acid,3-[2,5-bis(trifluoromethyl)phenyl]-, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-[2,5-bis(trifluoromethyl)phenyl]-, (2E)-
    • 2,5-Bis(trifluoromethyl)cinnamic acid
    • TRANS-2 5-BIS(TRIFLUOROMETHYL)CINNAMIC
    • 2,4-DICHLORO-5-NITROPHENYLISOPROPYL ETHER
    • TRANS-2,5-BIS(TRIFLUOROMETHYL)CINNAMIC A
    • (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid
    • TRANS-2,5-BIS-(TRIFLUOROMETHYL)CINNAMIC ACID
    • J-018311
    • 312619-48-0
    • (E)-3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid
    • MSTZFZJTSGSPPB-DAFODLJHSA-N
    • DTXSID501199588
    • 2,5-BIS(TRIFLUOROMETHYL)CINNAMICACID
    • JS-4824
    • AKOS005258869
    • (2E)-3-[2,5-BIS(TRIFLUOROMETHYL)PHENYL]PROP-2-ENOIC ACID
    • trans-2,5-Bis(trifluoromethyl)cinnamic acid
    • SCHEMBL4325950
    • MFCD00799486
    • SCHEMBL4325947
    • MDL: MFCD00799486
    • Inchi: 1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+
    • Chiave InChI: MSTZFZJTSGSPPB-DAFODLJHSA-N
    • Sorrisi: FC(C1C=CC(C(F)(F)F)=CC=1/C=C/C(=O)O)(F)F

Proprietà calcolate

  • Massa esatta: 284.02700
  • Massa monoisotopica: 284.02719840g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 357
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 37.3

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.5±0.1 g/cm3
  • Punto di fusione: 153-156 °C(lit.)
  • Punto di ebollizione: 287.8±35.0 °C at 760 mmHg
  • Punto di infiammabilità: 127.9±25.9 °C
  • Indice di rifrazione: 1.47
  • PSA: 37.30000
  • LogP: 3.82200
  • Solubilità: Non determinato
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

2-Propenoic acid,3-[2,5-bis(trifluoromethyl)phenyl]-, (2E)- Informazioni sulla sicurezza

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